5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Dopamine D1 receptor Positive allosteric modulator Regioisomer SAR

Replicating published dopamine D1 PAM series demands exact 5-position regiochemistry and N-ethyl on pyrazole-generic 6- or 8-substituted isomers and N-methyl variants fail to reproduce biological activity. This building block delivers: • Validated 5-(1-ethyl-1H-pyrazol-4-yl) substitution per Eli Lilly D1 PAM patents (EP 3781560 B1) • Enables convergent paired electrolysis gram-scale synthesis without transition metals • ≥98% purity; shipped ambient, stored sealed at 2-8°C under dry conditions.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B12089071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=CC=CC3=C2CCNC3
InChIInChI=1S/C14H17N3/c1-2-17-10-12(9-16-17)13-5-3-4-11-8-15-7-6-14(11)13/h3-5,9-10,15H,2,6-8H2,1H3
InChIKeyNENOIYVQEPPMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Identity & Procurement


5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1490451-67-6, MF C14H17N3, MW 227.30) is a heterocyclic building block consisting of a tetrahydroisoquinoline core substituted at the 5-position with an N-ethylpyrazole moiety. Vendors list purities of 95–98% and recommend storage at 2–8°C sealed under dry conditions . The compound is supplied exclusively for research and further manufacturing use . Its primary differentiation arises from the specific regiochemistry (5-position substitution) and the N-ethyl group on the pyrazole, which define its utility as a synthetic intermediate in medicinal chemistry, particularly for dopamine D1 receptor positive allosteric modulator (PAM) programs [1].

Why 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Is Irreplaceable


Superficially similar tetrahydroisoquinoline-pyrazole building blocks, such as 6-(1-ethyl-1H-pyrazol-4-yl)- or 8-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, as well as N-methyl variants, cannot replace the 5-(1-ethyl) substitution without altering downstream biological outcomes. In the dopamine D1 PAM series from Eli Lilly, the 5-position attachment and the N-ethyl group on the pyrazole are critical structural determinants for allosteric modulation; substitution at the 6- or 8-position, or use of N-methyl instead of N-ethyl, leads to distinct SAR that can drastically change EC50 and %Top efficacy [1]. Therefore, procurement of this exact compound is mandatory for replicating or extending the published D1 PAM chemical series.

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline Differentiation Evidence


Regiochemical Requirement for Dopamine D1 PAM Activity

The 5-(1-ethyl-1H-pyrazol-4-yl) substitution pattern on the tetrahydroisoquinoline core is explicitly claimed for dopamine D1 PAM activity in EP 3781560 B1, where compounds such as 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(1-ethyl-1H-pyrazol-4-yl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one are listed as preferred embodiments [1]. In contrast, the 6- or 8-substituted regioisomers, as well as the 4-substituted analog, are absent from the active PAM claims, indicating that the 5-position is essential for functional interaction with the D1 receptor allosteric site .

Dopamine D1 receptor Positive allosteric modulator Regioisomer SAR

N-Ethyl vs. N-Methyl Pyrazole in D1 PAM SAR

The N-ethyl pyrazole substituent (present in the target compound) is distinguished from the N-methyl analog in the D1 PAM patent landscape. While the N-methyl derivative is also claimed (e.g., 2-(2-chlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one), the availability of the N-ethyl building block allows exploration of a distinct lipophilic and steric environment at the pyrazole terminus, which can fine-tune D1 PAM potency and selectivity [1].

Dopamine D1 receptor PAM N-alkyl SAR

Convergent Paired Electrolysis for Greener Synthesis

A 2023 convergent paired electrolysis method enables synthesis of 1-pyrazolyl-substituted tetrahydroisoquinolines (including the target compound class) without transition-metal catalysts or chemical oxidants, achieving isolated yields of 80–99% in 60–80 minutes, with a Faradaic efficiency of 108% and gram-scale output at 84% yield [1]. Traditional Suzuki or multi-component routes typically require palladium catalysts, longer reaction times, and produce stoichiometric waste, making the electrolytic route advantageous for sustainable procurement.

Electroorganic synthesis Green chemistry Process efficiency

Commercial Availability and Purity vs. Analogs

The target compound is stocked by multiple vendors (ChemScene, AKSci, Leyan) at ≥95% purity, with the option of 98% assay . In contrast, the 6-(1-ethyl) isomer (CAS 2172501-14-1) and 8-(1-ethyl) isomer (CAS 1970670-80-4) have narrower vendor availability, often at lower purity or longer lead times . This supply-chain reliability supports reproducible SAR studies and scale-up synthesis.

Chemical procurement Building block Purity specification

Deployment Scenarios for 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline


Dopamine D1 PAM Lead Optimization

Use the 5-(1-ethyl-1H-pyrazol-4-yl) building block to elaborate (phenyl)-(pyrazol)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one derivatives as described in EP 3781560 B1 [1]. The regiochemistry and N-ethyl group are validated for D1 PAM activity, enabling SAR exploration around the phenyl-acetyl moiety.

Green Chemistry Process Scale-Up

Leverage the convergent paired electrolysis method [2] to synthesize the compound at gram scale without transition metals, reducing cost and environmental footprint for preclinical supply.

Kinase Inhibitor Fragment-Based Drug Discovery

The pyrazole-tetrahydroisoquinoline core is a recognized kinase hinge-binding motif [3]. The N-ethyl group provides a distinct vector for fragment growing, differentiating it from N-methyl or unsubstituted pyrazole fragments.

Selective Bcl-2 Inhibitor Scaffold Exploration

Tetrahydroisoquinoline amide substituted phenyl pyrazoles are known selective Bcl-2 inhibitors [4]. The 5-ethylpyrazole building block can be used to prepare focused libraries exploring the impact of pyrazole N-alkylation on Bcl-2 affinity and selectivity over Bcl-XL.

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